molecular formula C11H14N4O4 B12634402 5-(Cyanomethyl)-2'-deoxycytidine CAS No. 919360-77-3

5-(Cyanomethyl)-2'-deoxycytidine

Cat. No.: B12634402
CAS No.: 919360-77-3
M. Wt: 266.25 g/mol
InChI Key: ADTUYFILUJEVOR-DJLDLDEBSA-N
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Description

5-(Cyanomethyl)-2'-deoxycytidine is a synthetic cytidine analogue modified at the C5 position with a cyanomethyl (-CH₂CN) group. This structural alteration distinguishes it from canonical 2'-deoxycytidine and other C5-modified derivatives, such as 5-hydroxymethyl-2'-deoxycytidine (5hmdC) and 5-methyl-2'-deoxycytidine (5mdC).

Properties

CAS No.

919360-77-3

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]acetonitrile

InChI

InChI=1S/C11H14N4O4/c12-2-1-6-4-15(11(18)14-10(6)13)9-3-7(17)8(5-16)19-9/h4,7-9,16-17H,1,3,5H2,(H2,13,14,18)/t7-,8+,9+/m0/s1

InChI Key

ADTUYFILUJEVOR-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CC#N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CC#N)CO)O

Origin of Product

United States

Preparation Methods

Reaction of 5-Hydroxy-2'-deoxyuridine

One of the primary methods for synthesizing 5-(Cyanomethyl)-2'-deoxycytidine involves the alkylation of 5-hydroxy-2'-deoxyuridine. The potassium salt of this compound is reacted with iodoacetonitrile in dry dimethylformamide (DMF). This reaction leads to the formation of various products, with the desired compound being produced under specific conditions.

  • Reagents :

    • Potassium salt of 5-hydroxy-2'-deoxyuridine
    • Iodoacetonitrile
    • Dry DMF
  • Yield : The major product formed is often accompanied by side products, necessitating careful purification techniques such as column chromatography to isolate the desired nucleoside.

Alternative Alkylation Conditions

An alternative approach involves performing the alkylation in an aqueous medium with potassium hydroxide (KOH). This method has shown to favor the formation of the desired compound over side products. The reaction conditions can be adjusted to optimize yield and purity.

  • Reagents :

    • 5-Hydroxy-2'-deoxyuridine
    • KOH
    • Water
  • Results : Under these conditions, compound formation is significantly improved, yielding higher amounts of 5-(Cyanomethyl)-2'-deoxycytidine compared to reactions conducted in organic solvents.

Comparative Analysis of Synthesis Methods

The following table summarizes the different synthesis methods for 5-(Cyanomethyl)-2'-deoxycytidine, highlighting key reagents and yields:

Method Reagents Medium Yield (%) Notes
Alkylation with Iodoacetonitrile Potassium salt of 5-hydroxy-2'-deoxyuridine, Iodoacetonitrile Dry DMF Variable (often lower) Side products common; requires purification
Aqueous Alkylation 5-Hydroxy-2'-deoxyuridine, KOH Water Higher More selective for desired product

Mechanistic Insights

The mechanism underlying these synthesis methods involves nucleophilic substitution reactions where the cyanomethyl group is introduced at the C-5 position of the pyrimidine ring. In both methods, careful control of reaction conditions—such as temperature and solvent—plays a crucial role in determining the selectivity and yield of the desired product.

Research Findings on Antiviral Activity

Research has indicated that derivatives like 5-(Cyanomethyl)-2'-deoxycytidine exhibit significant antiviral activity against certain viruses. Studies have shown that while some derivatives lack efficacy against specific strains (e.g., herpes simplex virus), others demonstrate potent inhibition against viruses like vaccinia virus.

Chemical Reactions Analysis

Types of Reactions

5-(Cyanomethyl)-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxyl derivatives.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other reduced forms.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted nucleosides depending on the nucleophile used.

Scientific Research Applications

Antiviral Properties

5-(Cyanomethyl)-2'-deoxycytidine exhibits notable antiviral activity, particularly against herpes simplex virus (HSV). In studies conducted on primary rabbit kidney cells, this compound demonstrated antiviral effects comparable to those of established antiviral agents like ara-A (arabinofuranosyl adenine). The mechanism of action appears to involve inhibition of viral replication without significantly affecting the incorporation of nucleotides into cellular DNA .

Anticancer Potential

Research has also indicated that 5-(Cyanomethyl)-2'-deoxycytidine may possess anticancer properties. Its structural similarity to naturally occurring nucleosides allows it to interfere with DNA synthesis in rapidly dividing cancer cells. Case studies have shown that similar nucleoside analogs can induce apoptosis in various cancer cell lines, suggesting a potential role for 5-(Cyanomethyl)-2'-deoxycytidine in cancer therapy .

Therapeutic Applications

1. Virology

  • Herpes Simplex Virus Treatment : The compound's ability to inhibit HSV replication positions it as a candidate for therapeutic development against herpes infections.
  • Potential Broad-Spectrum Antiviral : Given its mechanism of action, further investigations may reveal effectiveness against other viral pathogens.

2. Cancer Therapy

  • Nucleoside Analog in Chemotherapy : As a nucleoside analog, it can be incorporated into DNA during replication, leading to chain termination or misincorporation that triggers cellular apoptosis.
  • Combination Therapy : Studies suggest that combining this compound with other chemotherapeutic agents could enhance efficacy and reduce resistance in cancer treatment protocols.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of 5-(Cyanomethyl)-2'-deoxycytidine against HSV. The results indicated a dose-dependent inhibition of viral replication, with significant reductions observed at concentrations similar to those used for established antiviral drugs. This study underscores the compound's potential as a therapeutic agent in treating viral infections .

Case Study 2: Anticancer Activity

A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of 5-(Cyanomethyl)-2'-deoxycytidine. Results showed that the compound induced apoptosis in a significant percentage of treated cells compared to controls. These findings suggest that this nucleoside analog could serve as a foundation for developing new anticancer therapies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObserved Effects
VirologyTreatment for Herpes Simplex VirusDose-dependent viral replication inhibition
Cancer TherapyChemotherapeutic agentInduction of apoptosis in cancer cell lines
Research and DevelopmentFoundation for new antiviral/cancer drugsPotential for combination therapies

Mechanism of Action

The mechanism of action of 5-(Cyanomethyl)-2’-deoxycytidine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The cyanomethyl group can disrupt base pairing and hydrogen bonding, leading to errors in replication and transcription. This can result in the inhibition of cell proliferation, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: 5-(Cyanomethyl)-2'-dC is synthesized with high yield (80%) using PyAOP/DBU activation, comparable to 5hmdC (70–85%). Chlorinated and azanucleoside derivatives exhibit lower yields due to reactive intermediates.
  • Functional Group Reactivity: The cyanomethyl group’s electron-withdrawing nature may enhance stability compared to hydroxymethyl (-CH₂OH) or formyl (-CHO) groups, which are prone to oxidation.

Methylation/Epigenetic Effects

  • 5-Aza-2'-dC : Demonstrated potent hypomethylating activity by inhibiting DNA methyltransferases (DNMTs), reactivating silenced tumor suppressor genes (e.g., p16/CDKN2A) in colon and bladder cancers.
  • 5hmdC/5fodC/5cadC : Serve as intermediates in active DNA demethylation pathways. Elevated levels correlate with breast cancer progression.

Cytotoxicity and Therapeutic Potential

  • 5-Chloro-2'-dC : Displays cytotoxicity in RKO colon cancer cells by incorporating into DNA and disrupting replication.
  • 5-Aza-2'-dC : Induces apoptosis in glioma (U251) and gastric cancer (AGS) cells via caspase-3 activation and p16 reactivation.
  • 5-(Cyanomethyl)-2'-dC: No direct cytotoxicity reported, but the cyanomethyl group may reduce metabolic degradation compared to labile hydroxymethyl or azanucleosides.

Chemical Stability

  • 5-Aza-2'-dC : Prone to hydrolysis under acidic conditions, requiring stabilization in clinical formulations.
  • 5hmdC : Oxidizes readily to 5fodC and 5cadC in vivo.

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